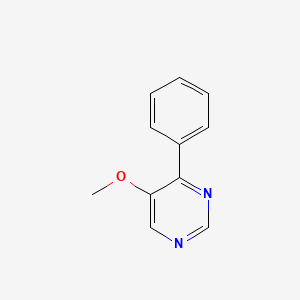
5-Methoxy-4-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-phenylpyrimidine is an aromatic heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The presence of a methoxy group at position 5 and a phenyl group at position 4 distinguishes this compound from other pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-2,6-dimethoxypyrimidine with suitable reagents to introduce the methoxy group at the desired position . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like trimethylsilyl cyanide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-4-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like hydrazine hydrate and triethylamine are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5-Methoxy-4-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to its potential therapeutic effects. The compound’s ability to bind to and modulate the activity of proteins such as FLT-3 kinase is a key aspect of its mechanism . Additionally, it may exert anti-inflammatory effects by inhibiting the NF-kB pathway and reducing the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpyrimidine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-2-phenylpyrimidine: Similar structure but with the phenyl group at a different position, leading to variations in biological activity.
Uniqueness: 5-Methoxy-4-phenylpyrimidine is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
114969-93-6 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-methoxy-4-phenylpyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-7-12-8-13-11(10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
TWJVKNYUCBTYRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11741774.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)
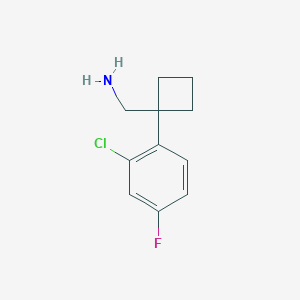
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
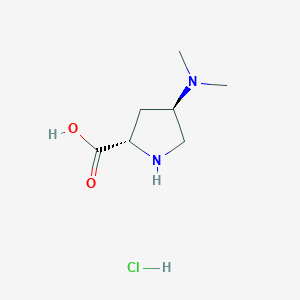
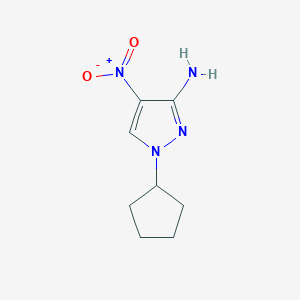
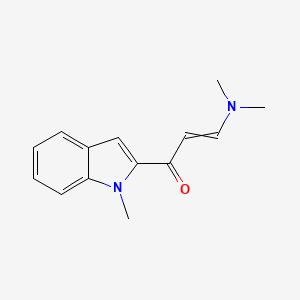
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)

